Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Description

BenchChem offers high-quality Diisodecyl 4-cyclohexene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyl 4-cyclohexene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYGUOAWVKOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343174 | |

| Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87826-26-4 | |

| Record name | Diisodecyl 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diisodecyl 4-cyclohexene-1,2-dicarboxylate chemical structure and properties

This technical guide provides a comprehensive overview of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a non-phthalate plasticizer of increasing interest in the polymer industry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical structure, properties, synthesis, and potential applications.

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a high molecular weight ester primarily utilized as a plasticizer to enhance the flexibility, durability, and workability of various polymers. As a member of the tetrahydrophthalate family, it presents a promising alternative to traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), which have come under scrutiny due to health and environmental concerns. Its unique cyclic structure, derived from the Diels-Alder reaction of butadiene and maleic anhydride, imparts distinct properties to the final polymer formulations. This guide will delve into the core scientific and technical aspects of this compound, providing a foundational understanding for its effective application and further research.

Chemical Structure and Identification

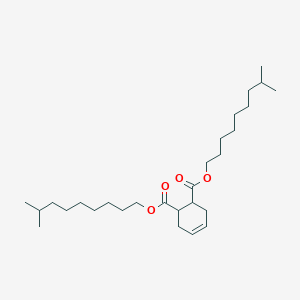

The chemical structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is characterized by a central cyclohexene ring with two adjacent carboxylate groups. Each of these carboxylate groups is esterified with a C10 isodecyl alcohol. The "isodecyl" designation refers to a complex mixture of branched-chain isomers, which results in the commercial product being a mixture of isomeric diesters. This isomeric complexity contributes to its liquid state and excellent compatibility with a range of polymers.

Caption: Chemical structure of a representative isomer of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | Bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate | |

| Synonyms | 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester | [1][2] |

| CAS Number | 87826-26-4 | [1] |

| Molecular Formula | C₂₈H₅₀O₄ | [3] |

| Molecular Weight | 450.70 g/mol | [1][2] |

Physicochemical Properties

The physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate are critical to its function as a plasticizer. Its liquid state at room temperature, low volatility, and high boiling point are desirable attributes for processing and for the longevity of the final plasticized product.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Purity | >97.0% | [1][2] |

| Specific Gravity (20/20 °C) | 0.95 | [1] |

| Refractive Index (n²⁰/D) | 1.47 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Synthesis and Manufacturing

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a two-step process. The first step involves the creation of the cyclohexene ring structure via a Diels-Alder reaction. The second step is the esterification of the resulting anhydride with isodecyl alcohol.

Caption: Synthetic pathway for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure outlines the laboratory-scale synthesis of the anhydride intermediate. For safety, 1,3-butadiene is generated in-situ from the thermal decomposition of 3-sulfolene.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-sulfolene and maleic anhydride in a suitable solvent such as xylene.

-

Heating: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood). The in-situ generated butadiene will then react with maleic anhydride.

-

Reaction Time: Maintain the reflux for a sufficient period to ensure complete reaction, typically several hours.

-

Isolation: After cooling, the product can be crystallized by the addition of a non-polar solvent like petroleum ether.

-

Purification: The crude product is collected by vacuum filtration, washed with cold petroleum ether, and dried.

Experimental Protocol: Esterification to Diisodecyl 4-cyclohexene-1,2-dicarboxylate

This is a general procedure adapted from the synthesis of similar esters, such as diisodecyl phthalate.[5]

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, water trap, and a nitrogen inlet, add cis-4-cyclohexene-1,2-dicarboxylic anhydride and a molar excess of isodecyl alcohol (e.g., a 2.1:1 molar ratio of alcohol to anhydride).

-

Inert Atmosphere: Purge the reactor with nitrogen to prevent oxidation.

-

Mono-esterification: Heat the mixture to 140-150 °C. This initial heating step facilitates the formation of the monoester.

-

Di-esterification: Add an esterification catalyst, such as a titanate (e.g., isopropyl titanate), and increase the temperature to facilitate the second esterification and the removal of water.

-

Reaction Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Work-up: After cooling, the crude product is typically neutralized with a mild base (e.g., sodium carbonate solution), washed with water, and then purified by steam stripping or vacuum distillation to remove unreacted alcohol and other volatile impurities.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the isomeric nature of the isodecyl chains. Key signals would include:

-

Broad multiplets in the aliphatic region (approx. 0.8-1.7 ppm) corresponding to the numerous CH, CH₂, and CH₃ groups of the isodecyl chains.

-

Signals for the protons on the cyclohexene ring, likely in the range of 2.0-3.5 ppm and 5.5-6.0 ppm for the vinylic protons.

-

A multiplet around 4.0 ppm corresponding to the -OCH₂- protons of the ester linkage.

-

-

¹³C NMR: The carbon NMR spectrum would also show a multitude of signals for the isodecyl chains. Characteristic signals would include:

-

Carbonyl carbons of the ester groups around 170-175 ppm.

-

Olefinic carbons of the cyclohexene ring in the region of 120-135 ppm.

-

The -OCH₂- carbons of the ester linkage at approximately 65-70 ppm.

-

A series of signals in the aliphatic region (10-40 ppm) for the isodecyl and cyclohexene ring carbons.

-

-

IR Spectroscopy: The infrared spectrum would be dominated by:

-

A strong C=O stretching vibration for the ester groups around 1730-1740 cm⁻¹.

-

C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

A weaker C=C stretching vibration for the cyclohexene ring around 1650 cm⁻¹.

-

-

Mass Spectrometry: Electron ionization mass spectrometry would likely lead to extensive fragmentation of the isodecyl chains. Key fragments might include those corresponding to the loss of an isodecyl group or the phthalic anhydride-like core.

Applications and Performance

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is primarily used as a plasticizer for polymers, most notably for polyvinyl chloride (PVC). Its performance characteristics are comparable or in some cases superior to traditional phthalates.

A study on the closely related dinonyl ester (DL9TH) in PVC for blood containers demonstrated comparable or superior protective effects on red blood cells compared to DEHP.[8] The DOTH/DL9TH-PVC formulation also exhibited better cold resistance.[8] This suggests that diisodecyl 4-cyclohexene-1,2-dicarboxylate would also be a suitable candidate for applications requiring good low-temperature performance and biocompatibility.

The plasticizing efficiency of esters is influenced by the length and branching of the alcohol chain.[9] Generally, for a given acid moiety, efficiency decreases as the carbon number of the alcohol chain increases.[9] Therefore, the diisodecyl ester is expected to have slightly lower plasticizing efficiency than shorter-chain analogs but will offer improved high-temperature performance and lower volatility.[9]

Safety and Toxicology

Toxicological data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not extensively available. However, data for the closely related Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) can be used for a preliminary assessment.

Table 3: Toxicological Profile (based on DINCH data)

| Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat LD₅₀) | >5000 mg/kg | [10] |

| Skin Irritation (Rabbit) | Not considered a dermal irritant | [10] |

| Eye Irritation (Rabbit) | Not an eye irritant | [10] |

| Genotoxicity | No indication of genotoxicity | [11] |

| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity | [11] |

Based on the available data for its analogue, Diisodecyl 4-cyclohexene-1,2-dicarboxylate is expected to have a low order of acute toxicity and is unlikely to be a skin or eye irritant.

Environmental Fate

Information on the environmental fate of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is limited. However, the related compound DINCH is reported to be biodegradable.[11] Esters of this type are generally susceptible to hydrolysis, especially under acidic or basic conditions. Their low water solubility suggests that they will tend to partition to soil and sediment in the environment. Further studies are required to fully elucidate the biodegradation pathways and potential for bioaccumulation.

Analytical Methods

The analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in various matrices can be accomplished using standard chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of the compound.[12][13][14] A suitable capillary column (e.g., DB-5ms) can be used to separate the isomeric mixture, and the mass spectrometer provides definitive identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), can also be employed, especially for analyzing the compound in complex matrices or for monitoring its metabolites.[1][15][16] Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile and water is a common starting point for method development.

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a viable and promising non-phthalate plasticizer with a favorable toxicological profile based on data from its close analogues. Its synthesis is based on well-established chemical reactions, and its physicochemical properties make it suitable for a range of polymer applications, particularly in flexible PVC. Further research is warranted to fully characterize its performance in various polymer systems, to obtain specific spectroscopic and toxicological data for the diisodecyl ester itself, and to comprehensively assess its environmental fate. This technical guide provides a solid foundation for scientists and researchers to build upon in their work with this important compound.

References

-

PubChem. Diisodecyl 4-cyclohexene-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Walum, E. (1998). Acute oral toxicity. Environmental Health Perspectives, 106(Suppl 2), 497–503.

-

PubChem. 4-Cyclohexene-1,2-dicarboxylic acid, cis-. National Center for Biotechnology Information. [Link]

- Iwasaki, K., et al. (2018). Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance.

-

Filo. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. [Link]

-

California Department of Toxic Substances Control. Acute Oral Toxicity. [Link]

-

European Patent Office. EP2344443B1 - Use of compounds as plasticizer for PVC. [Link]

-

Gas Chromatography - Mass Spectrometry. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Wikipedia. Diisodecyl phthalate. [Link]

-

Science.gov. acute toxicity ld50: Topics. [Link]

-

Defense Technical Information Center. Primary Eye Irritation Potential of Insect Repellents. Methyl N,N'-Dihexylethylenediaminemonocarbamate (CHR4), (E). [Link]

-

PubMed. Retrospective evaluation of the eye irritation potential of agrochemical formulations. [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]

-

ChemSafetyPro. Acute Toxicity. [Link]

- Wilson, A. S. (1995). "Plasticizers". In: Encyclopedia of Polymer Science and Technology.

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

-

SciSpace. Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). [Link]

-

RUN. High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Syntheses. cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

-

CP Lab Safety. Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. [Link]

-

PubChem. Diisodecyl 4-cyclohexene-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

-

PubMed. Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods. [Link]

-

CPSC. CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester, branched and linear (DINX)”. [Link]

-

ResearchGate. An innovative plasticizer for sensitive applications. [Link]

-

PubMed. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubMed. Skin irritation potential of copper compounds. [Link]

-

Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]

-

IRIS-AperTO. GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. [Link]

-

PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. [Link]

-

PubChem. Diisodecyl Phthalate. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

-

PubMed. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. grokipedia.com [grokipedia.com]

- 4. cerritos.edu [cerritos.edu]

- 5. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]

- 6. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 8. Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cpsc.gov [cpsc.gov]

- 11. researchgate.net [researchgate.net]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a significant chemical compound primarily utilized as a plasticizer.[1][2][3] Plasticizers are additives that increase the flexibility and durability of plastic materials.[4] This particular ester is valued for its performance characteristics, including low volatility and high thermal stability, making it suitable for demanding applications such as in PVC cables, flooring, and automotive parts.[1][5]

This technical guide provides a comprehensive overview of the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, designed for researchers, scientists, and professionals in drug development and polymer chemistry. The synthesis is a two-step process: initially, a Diels-Alder reaction between a diene and a dienophile forms the cyclohexene ring structure, which is then followed by an esterification reaction to introduce the isodecyl groups.

I. The Synthetic Pathway: A Two-Stage Approach

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is elegantly achieved through a sequential reaction pathway. The first stage involves the formation of a cyclic anhydride via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The subsequent stage is the esterification of this anhydride with isodecyl alcohol to yield the final product.

Stage 1: The Diels-Alder Reaction - Constructing the Cyclohexene Core

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[6][7] In this synthesis, 1,3-butadiene serves as the diene, and maleic anhydride acts as the dienophile.[7][8]

Mechanism and Rationale: The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[6] The choice of maleic anhydride as the dienophile is strategic; its electron-withdrawing anhydride group makes it highly reactive towards the electron-rich 1,3-butadiene.[8] The reaction is also highly stereospecific, with the cis-conformation of the diene being essential for the reaction to occur.[8]

A common laboratory practice involves generating 1,3-butadiene in situ from a stable precursor like 3-sulfolene (butadiene sulfone).[7][9][10] Heating 3-sulfolene causes it to thermally decompose, releasing the gaseous 1,3-butadiene directly into the reaction mixture where it can immediately react with the maleic anhydride.[7][9][10] This method circumvents the challenges of handling a gaseous reagent.[7]

Stage 2: Esterification - Attaching the Isodecyl Groups

The second stage of the synthesis is the esterification of the resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride with isodecyl alcohol. This reaction can be catalyzed by an acid.

Mechanism and Rationale: The esterification process involves the nucleophilic attack of the isodecyl alcohol on the carbonyl carbons of the anhydride. This ring-opens the anhydride to form a monoester with a carboxylic acid group. Subsequent esterification of the remaining carboxylic acid group, typically under harsher conditions or with a catalyst, yields the final diester product.

Various catalysts can be employed to facilitate this reaction, including Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids.[11][12] The choice of catalyst can influence reaction times and yields. In an industrial setting, heterogeneous catalysts like Amberlyst-15 or titanium-based catalysts are often preferred due to their ease of separation from the reaction mixture.[13][14]

II. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable solvent such as toluene or xylene.[10]

-

Reagent Addition: Add 3-sulfolene to the flask.

-

Heating and Reflux: Heat the mixture to reflux. The temperature should be high enough to initiate the decomposition of 3-sulfolene into 1,3-butadiene and sulfur dioxide gas (typically around 140°C).[9] Maintain reflux for a period sufficient to ensure complete reaction, often indicated by the cessation of sulfur dioxide evolution.[9]

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution.[9]

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a cold solvent (e.g., petroleum ether) to remove any unreacted starting materials or byproducts.[15][16] The product can be further purified by recrystallization.[16]

Step 2: Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

-

Reaction Setup: In a separate reaction vessel equipped for heating and distillation, charge the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride, a stoichiometric excess of isodecyl alcohol, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heating and Water Removal: Heat the reaction mixture. Water is a byproduct of the esterification reaction, and its removal is crucial to drive the equilibrium towards the product side.[12] This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate.

-

Final Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain the final Diisodecyl 4-cyclohexene-1,2-dicarboxylate as a clear liquid.[2][3]

III. Data Presentation

| Parameter | Stage 1: Diels-Alder Reaction | Stage 2: Esterification |

| Reactants | Maleic Anhydride, 1,3-Butadiene (from 3-Sulfolene) | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride, Isodecyl Alcohol |

| Solvent | Toluene or Xylene | Toluene (for azeotropic removal of water) |

| Catalyst | None (Thermal) | p-Toluenesulfonic acid (or other acid catalysts) |

| Temperature | Reflux (approx. 110-140 °C) | Reflux (with azeotropic removal of water) |

| Reaction Time | 1-3 hours | 4-8 hours (can vary) |

| Product | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | Diisodecyl 4-cyclohexene-1,2-dicarboxylate |

| Typical Yield | > 80% | > 90% |

IV. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

V. Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Maleic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.[15] It is also moisture-sensitive.[10]

-

3-Sulfolene: Irritant.[17] Upon heating, it releases sulfur dioxide, a toxic and corrosive gas.[10][17]

-

Isodecyl Alcohol: May cause skin and eye irritation.

-

Toluene and Xylene: Flammable and harmful if inhaled or absorbed through the skin.

-

Acid Catalysts: Corrosive. Handle with care.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20]

VI. Conclusion

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a robust and efficient process that combines two fundamental organic reactions. The Diels-Alder reaction provides a reliable method for constructing the core cyclohexene ring, while the subsequent esterification allows for the introduction of the desired alkyl chains. This guide has outlined the key theoretical principles, a detailed experimental protocol, and essential safety information to aid researchers and scientists in the successful synthesis of this important industrial chemical.

VII. References

-

Chemistry 3719L – Lab Session 10 Diels-Alder Cycloaddition of 1,3-Butadiene and Maleic Anhydride. (n.d.). Retrieved from

-

The Diels-Alder Reaction. (n.d.). Retrieved from

-

Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). Retrieved from [Link]

-

Diels-Alder Reaction. (n.d.). Utah Tech University. Retrieved from

-

Lab report #4: Diels-Alder Reaction. (n.d.). Retrieved from

-

DIDP. (n.d.). NAN YA Plasticizer. Retrieved from

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Esterification of 5-Norbornene-2,3-Dicarboxylic Anhydride under Titanium Catalyst. (n.d.). Scientific.Net. Retrieved from

-

Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. (2017). PubMed. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from

-

safety data sheet. (2014, December 8). Spectrum Chemical. Retrieved from

-

SAFETY DATA SHEET. (2025, September 22). Retrieved from

-

SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich. Retrieved from

-

An Electrochemical Design for a General Catalytic Carboxylic Acid Substitution Platform via Anhydrides at Room Temperature: Amidation, Esterification, and Thioesterification. (n.d.). ACS Publications. Retrieved from [Link]

-

Plasticizer Plants - DOTP – DINP – DOA – DIDP. (n.d.). Aces Process. Retrieved from

-

Di-Isodecyl Phthalate (DIDP). (n.d.). Oan Industries. Retrieved from

-

US2509873A - Dicarboxylic acid anhydride preparation. (n.d.). Google Patents. Retrieved from

-

SAFETY DATA SHEET. (2025, September 17). TCI Chemicals. Retrieved from

-

Plasticizer Synthesis Project. (n.d.). Retrieved from

-

An Investigation of Plasticizers in 21st Century Value Chains. (2022, March 8). ResourceWise. Retrieved from [Link]

-

Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. (n.d.). Retrieved from

-

4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride. (n.d.). Alfred State. Retrieved from

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

-

Diisodecyl 4-cyclohexene-1,2-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from

-

US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. (n.d.). Google Patents. Retrieved from

-

1,4-Cyclohexanedione. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (n.d.). Google Patents. Retrieved from

-

trans-1,2-DIHYDROPHTHALIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. Oan Industries - Di-Isodecyl Phthalate (DIDP) [oanindustries.com]

- 2. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate | 87826-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate | 87826-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. acesprocess.com [acesprocess.com]

- 5. DIDP│NAN YA Plasticizer│PVC additives [npc.com.tw]

- 6. atc.io [atc.io]

- 7. m.youtube.com [m.youtube.com]

- 8. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Esterification of 5-Norbornene-2,3-Dicarboxylic Anhydride under Titanium Catalyst | Scientific.Net [scientific.net]

- 14. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cerritos.edu [cerritos.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. web.alfredstate.edu [web.alfredstate.edu]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Authored by a Senior Application Scientist

An In-depth Technical Guide to CAS 87826-26-4: Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 87826-26-4, Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who may encounter this molecule in advanced applications, such as medical device fabrication. This document delves into its chemical properties, synthesis, mechanism of action as a polymer additive, and toxicological profile, offering a holistic view grounded in scientific literature and technical data.

Chemical Identity and Physicochemical Properties

Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is a high-molecular-weight ester. Its core structure consists of a cyclohexene ring with two adjacent carboxylate groups, each esterified with an isodecyl alcohol. This structure imparts significant hydrophobicity and compatibility with various polymer matrices.[1]

Synonyms: 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester.[2]

Table 1: Physicochemical Properties of Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

| Property | Value | Source |

| CAS Number | 87826-26-4 | [2] |

| Molecular Formula | C₂₈H₅₀O₄ | [2][3] |

| Molecular Weight | 450.70 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >97.0% | [2] |

| Specific Gravity (20/20) | 0.95 | |

| Refractive Index | 1.47 | |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [2] |

Synthesis Pathway

The synthesis of Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is typically achieved through a two-step process. The first step involves a classic Diels-Alder reaction to create the cyclic core, followed by an esterification step.

-

Diels-Alder Reaction: 1,3-Butadiene acts as the diene and maleic anhydride serves as the dienophile. The [4+2] cycloaddition reaction between these two reactants forms cis-4-Cyclohexene-1,2-dicarboxylic anhydride. This reaction is stereospecific, retaining the cis geometry of the dienophile in the product.[4] The anhydride can then be hydrolyzed to the corresponding dicarboxylic acid.

-

Esterification: The resulting cis-4-Cyclohexene-1,2-dicarboxylic acid (or its anhydride) is then esterified with isodecyl alcohol (typically a mixture of isomers, such as 8-methylnonanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield the final diisodecyl ester product. Water is removed during the reaction to drive it to completion.[5]

Caption: Synthesis workflow for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate.

Mechanism of Action as a Plasticizer

In the context of materials science, particularly for polymers like polyvinyl chloride (PVC), Diisodecyl 4-Cyclohexene-1,2-dicarboxylate functions as a primary plasticizer.

PVC is an inherently rigid and brittle polymer due to strong intermolecular forces (dipole-dipole interactions) between the polymer chains. The mechanism of plasticization involves the insertion of plasticizer molecules between these chains. The large, flexible alkyl (isodecyl) chains of the plasticizer disrupt the close packing of the polymer chains, increasing the free volume and reducing the intermolecular forces. This allows the polymer chains to slide past one another more easily, resulting in a significant decrease in the glass transition temperature (Tg) and an increase in the material's flexibility, softness, and elongation. The cyclohexene core provides a semi-rigid structure that contributes to the permanence and low volatility of the plasticizer within the polymer matrix.

Applications and Performance Insights

The primary application for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is as a plasticizer in PVC and other polymers. Its hydrophobic nature also makes it suitable for use in coatings, adhesives, and sealants.[1]

Advanced Applications in Medical Devices

An area of significant interest for drug development professionals is the use of plasticizers in medical devices such as blood bags, tubing, and catheters. The traditional plasticizer, di(2-ethylhexyl) phthalate (DEHP), has faced regulatory scrutiny due to concerns about its potential reproductive and developmental toxicity.[6][7] This has driven research into safer alternatives.

Cyclohexanedicarboxylate-based plasticizers, such as this compound and its analogues, are considered leading alternatives. A study on a closely related compound, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH), demonstrated that it provides comparable or superior protective effects on red blood cells against hemolysis compared to DEHP.[6] Furthermore, PVC sheets plasticized with these cyclohexene derivatives showed improved cold resistance, a critical property for blood storage.[6] Given the structural similarity, Diisodecyl 4-Cyclohexene-1,2-dicarboxylate is a strong candidate for such sensitive applications, offering a potentially favorable toxicological profile compared to traditional phthalates.

Performance Characteristics

Direct quantitative performance data for CAS 87826-26-4 is limited in public literature. However, its performance can be benchmarked against the well-studied high-molecular-weight plasticizer, Diisodecyl Phthalate (DIDP), which it is designed to replace.

Table 2: Comparative Performance Characteristics (Expected vs. Benchmark)

| Performance Metric | Diisodecyl 4-Cyclohexene-1,2-dicarboxylate (Expected) | Diisodecyl Phthalate (DIDP) - Benchmark |

| Plasticizing Efficiency | Good to Excellent | Excellent |

| Low Volatility | High (due to high molecular weight) | High |

| Migration Resistance | Good (cyclohexane ring may improve permanence) | Good |

| Low-Temperature Flexibility | Good to Excellent | Good |

| Electrical Resistivity | Good (suitable for wire & cable insulation) | Good |

| Toxicity Profile | Favorable (non-phthalate structure) | Concerns over reproductive toxicity[8] |

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This section outlines a standardized workflow for evaluating the performance of a novel plasticizer like Diisodecyl 4-Cyclohexene-1,2-dicarboxylate in a PVC formulation.

Objective: To characterize the mechanical, thermal, and migration properties of a PVC compound plasticized with CAS 87826-26-4.

Materials:

-

PVC Resin (K-value 67-70)

-

Diisodecyl 4-Cyclohexene-1,2-dicarboxylate

-

Thermal Stabilizer (e.g., Ca/Zn stearate)

-

Lubricant (e.g., stearic acid)

Methodology:

-

Compounding:

-

Dry blend PVC resin, plasticizer (e.g., 50 parts per hundred resin - phr), thermal stabilizer (2 phr), and lubricant (0.5 phr) in a high-speed mixer.

-

Melt-compound the blend using a two-roll mill at 160-170°C until a homogenous sheet is formed.

-

-

Sample Preparation:

-

Press the milled sheet in a hydraulic press at 175°C to form plaques of desired thickness (e.g., 1 mm for mechanical testing).

-

Cut standardized test specimens (e.g., dumbbell shapes for tensile testing) from the pressed plaques.

-

-

Mechanical Testing (ASTM D638):

-

Condition specimens for 24 hours at 23°C and 50% relative humidity.

-

Measure tensile strength, elongation at break, and modulus of elasticity using a universal testing machine (UTM).

-

-

Thermal Analysis (DSC):

-

Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC) to assess plasticizing efficiency. A lower Tg indicates higher efficiency.

-

-

Migration Resistance Test (ASTM D1239):

-

Weigh initial samples of the plasticized PVC sheet.

-

Immerse samples in various solvents (e.g., n-hexane, ethanol, soapy water) for a specified time and temperature (e.g., 24 hours at 25°C).

-

Remove, dry, and re-weigh the samples to determine the percentage of plasticizer lost (migrated) into the solvent.

-

Caption: Standard experimental workflow for plasticizer performance evaluation.

Safety and Toxicological Profile

A comprehensive toxicological dataset for CAS 87826-26-4 is not publicly available. However, the safety profile can be inferred from data on the broader class of cyclohexanedicarboxylate plasticizers and by comparison to the phthalates they are designed to replace.

-

General Handling: As a laboratory chemical, standard safety precautions should be followed. This includes wearing protective gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[9] The precursor, 4-Cyclohexene-1,2-dicarboxylic acid, is known to cause skin and serious eye irritation.[9][10]

-

Acute Toxicity: High-molecular-weight esters of this type generally exhibit low acute oral and dermal toxicity. For the related Diisodecyl Phthalate (DIDP), oral LD50 values in rats are >29,100 mg/kg bw, and dermal LD50 values are >2,910 mg/kg bw, indicating low acute toxicity.[11]

-

Irritation and Sensitization: DIDP is reported as a mild skin and eye irritant.[11] It is not considered a skin sensitizer.[11] Similar properties can be expected for Diisodecyl 4-Cyclohexene-1,2-dicarboxylate.

-

Reproductive and Developmental Toxicity: This is the key area of differentiation from phthalates like DEHP and DIDP. Extensive testing on di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a hydrogenated analogue, has shown no evidence of developmental or reproductive toxicity or endocrine-disrupting properties.[12] The European Chemicals Agency's Risk Assessment Committee (RAC) concluded that DIDP does not warrant classification for reprotoxic effects.[8] The move towards cyclohexanedicarboxylate structures is driven by this significantly improved safety profile in reproductive toxicology.

Conclusion

Diisodecyl 4-Cyclohexene-1,2-dicarboxylate (CAS 87826-26-4) is a modern, high-molecular-weight plasticizer with significant potential in applications demanding high performance and safety, including medical devices. Its non-phthalate, cyclohexene-based structure offers a favorable toxicological profile compared to traditional plasticizers, particularly concerning reproductive health. While detailed public data on its performance and toxicology are still emerging, analogies to closely related cyclohexanedicarboxylates and high-molecular-weight phthalates provide a strong indication of its properties. For researchers and developers, this compound represents a valuable tool in the formulation of next-generation flexible polymers where safety, permanence, and performance are paramount.

References

- CAS 87826-26-4: 4-Cyclohexene-1,2-dicarboxylic acid, diisodecyl ester Properties and Uses. (URL: Not available)

- Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. (URL: Not available)

- SAFETY DATA SHEET - 4-Cyclohexene-1,2-dicarboxylic acid, cis-. (URL: Not available)

-

Diisodecyl Phthalate, Technical Grade, Liquid, 442 lb Drum. Univar Solutions. (URL: [Link])

-

Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem. National Institutes of Health. (URL: [Link])

-

Diisodecyl Phthalate - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

-

Diisodecyl phthalate - Wikipedia. (URL: [Link])

-

4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride. (URL: Not available)

-

Toxicity Review for Diisodecyl Phthalate (DIDP). Consumer Product Safety Commission. (URL: [Link])

-

Diisodecyl 4-cyclohexene-1,2-dicarboxylate | C28H50O4 | CID 587973 - PubChem. National Institutes of Health. (URL: [Link])

-

The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. (URL: [Link])

-

Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. Sungkyunkwan University ScholarX. (URL: [Link])

-

Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance - PubMed. (URL: [Link])

-

An innovative plasticizer for sensitive applications - ResearchGate. (URL: [Link])

Sources

- 1. CAS 87826-26-4: 4-Cyclohexene-1,2-dicarboxylic acid, diiso… [cymitquimica.com]

- 2. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate | 87826-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alternative plasticizer, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, for blood containers with protective effects on red blood cells and improved cold resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012) - PMC [pmc.ncbi.nlm.nih.gov]

Diisodecyl 4-cyclohexene-1,2-dicarboxylate molecular weight and formula

An In-Depth Technical Guide to Diisodecyl 4-cyclohexene-1,2-dicarboxylate: Properties, Synthesis, and Analytical Considerations

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a high molecular weight ester, primarily classified as a plasticizer. It belongs to the family of tetrahydrophthalates, which are derivatives of cyclohexanedicarboxylic acids. While not a direct pharmaceutical agent, its role in the materials science of polymers makes it a compound of significant interest to researchers and drug development professionals. Its application in plastics, such as polyvinyl chloride (PVC), means it can be found in materials used for medical devices, laboratory equipment, and pharmaceutical packaging. Consequently, a thorough understanding of its chemical properties, synthesis, and analytical detection is critical for ensuring the safety, efficacy, and regulatory compliance of final products. This guide provides a detailed technical overview of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, grounded in established chemical principles and methodologies.

Core Physicochemical Properties

The fundamental identity and characteristics of a chemical compound are encapsulated by its physicochemical properties. These data points are essential for everything from reaction stoichiometry to analytical standard preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₀O₄ | [1][2][3][4] |

| Molecular Weight | 450.70 g/mol | [2][5] |

| IUPAC Name | bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate | [2] |

| CAS Number | 87826-26-4 | [1][2][5] |

| Synonyms | 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester | [2][5][6] |

| Physical Form | Colorless to almost colorless clear liquid | [2][5] |

| Purity | Commercially available at ≥97.0% | [2][5] |

Synthesis Pathway and Protocols

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is typically achieved through a two-stage process. The first stage involves creating the cyclic anhydride backbone via a Diels-Alder reaction, a powerful and stereoselective method for forming six-membered rings. The second stage is a classical esterification to attach the isodecyl alcohol side chains.

Overall Synthesis Workflow

The workflow begins with the cycloaddition of a diene (1,3-butadiene) and a dienophile (maleic anhydride) to form the cyclohexene ring system. This anhydride is then opened and esterified using isodecyl alcohol to yield the final product.

Caption: Two-stage synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Experimental Protocol: Stage 1 - Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is adapted from the well-established Diels-Alder reaction between butadiene and maleic anhydride.[7] The choice of this reaction is due to its high efficiency and stereoselectivity, yielding the cis isomer required for the subsequent ring-opening esterification.

Materials:

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer, gas-inlet tube, thermometer, reflux condenser

-

Maleic anhydride (196 g, 2 moles)

-

Dry benzene (500 mL)

-

Butadiene gas

-

Petroleum ether (35–60 °C)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus in a ventilated fume hood. Place the maleic anhydride and dry benzene into the flask.

-

Initiation: Begin stirring and gently heat the flask with a water bath to approximately 50°C. Introduce a rapid stream of butadiene gas (approx. 0.6–0.8 L/min).

-

Exothermic Reaction: Once the reaction begins, the temperature will rise exothermically to 70–75°C. Remove the water bath and continue the butadiene addition. The gas will be almost completely absorbed for the first 30-40 minutes.

-

Completion: Continue the reaction for a total of 2–2.5 hours, gradually decreasing the rate of butadiene flow as absorption slows.

-

Crystallization: Pour the hot reaction solution into a 1-L beaker and cover it. Allow it to cool, then place it in an ice bath (0–5°C) overnight to facilitate crystallization.

-

Isolation and Purification: Collect the crystalline product using a Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether. A second crop of crystals can be obtained from the filtrate. Dry the combined product in an oven at 70–80°C. The expected yield is 93-97%.[7]

Experimental Protocol: Stage 2 - Esterification

This is a representative acid-catalyzed esterification protocol. The anhydride from Stage 1 is reacted with two equivalents of isodecyl alcohol.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1 mole equivalent)

-

Isodecyl alcohol (2.1 mole equivalents, slight excess)

-

Toluene (as solvent and for azeotropic water removal)

-

Acid catalyst (e.g., p-Toluenesulfonic acid or sulfuric acid)

-

Dean-Stark apparatus

Procedure:

-

Charging the Reactor: Combine the anhydride, isodecyl alcohol, and toluene in a round-bottomed flask fitted with a Dean-Stark trap and reflux condenser.

-

Catalysis: Add the acid catalyst to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the toluene solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield the final clear, liquid Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Analytical Considerations for Pharmaceutical Applications

For drug development professionals, the primary concern with a compound like Diisodecyl 4-cyclohexene-1,2-dicarboxylate is its potential to leach from container materials into a drug product. This necessitates robust analytical methods for its detection and quantification at trace levels. Furthermore, understanding its metabolic fate is crucial for toxicological assessment. A study on the related plasticizer Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) highlights a modern workflow for identifying metabolites and exposure markers using high-resolution mass spectrometry, a strategy directly applicable here.[8]

Analytical Workflow for Leachable/Metabolite Analysis

A typical workflow for identifying and quantifying the compound or its metabolites in a complex matrix (e.g., urine, drug formulation) involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Workflow for leachable/metabolite analysis using LC-MS.

This workflow leverages the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.[8] High-resolution instruments are particularly valuable as they provide accurate mass measurements, which facilitate the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment candidate ions, providing structural information for definitive identification.

Conclusion

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a technically significant diester whose relevance to the pharmaceutical sciences lies in its application as a polymer additive. A comprehensive understanding of its physicochemical properties is the foundation for its proper use and analysis. Its synthesis, rooted in the elegant and efficient Diels-Alder reaction, is well-established. For the target audience of researchers and developers, the most critical aspect is the analytical methodology required to monitor its presence as a potential leachable or to understand its metabolic profile, ensuring the safety and integrity of pharmaceutical products and medical devices.

References

- Vertex AI Search. Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml.

- Fisher Scientific. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America.

- ChemSrc. diisodecyl 4-cyclohexene-1,2-dicarboxylate suppliers USA.

- PubChem, National Institutes of Health. Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

- Tokyo Chemical Industry Co., Ltd. (APAC). Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.

- PubMed, National Institutes of Health. Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods.

- TCI (Shanghai) Development Co., Ltd. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 87826-26-4.

- PubChem, National Institutes of Health. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester.

- PubChem, National Institutes of Health. 4-Cyclohexene-1,2-dicarboxylic acid, cis-.

- Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-.

- K-State Department of Chemistry. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).

- YouTube. The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride.

- Organic Syntheses. cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. diisodecyl 4-cyclohexene-1,2-dicarboxylate suppliers USA [americanchemicalsuppliers.com]

- 4. Diisodecyl 4-cyclohexene-1,2-dicarboxylate | C28H50O4 | CID 587973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate | 87826-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Diisodecyl 4-Cyclohexene-1,2-dicarboxylate | 87826-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisodecyl 4-cyclohexene-1,2-dicarboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a high molecular weight ester, is a compound of significant interest in various industrial applications, primarily as a plasticizer. Its molecular structure, characterized by a cyclohexene ring and two long isodecyl ester chains, imparts desirable properties such as flexibility and durability to polymeric materials. This technical guide provides a comprehensive overview of the physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, its synthesis, and the analytical techniques pivotal for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound.

Core Physical and Chemical Properties

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a colorless to nearly colorless, clear liquid at room temperature. Its fundamental properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C28H50O4 | |

| Molecular Weight | 450.7 g/mol | |

| CAS Number | 87826-26-4 | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity | >97.0% | |

| Synonyms | 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester |

Synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate typically proceeds through a two-step process. The first step involves the Diels-Alder reaction to form the cyclohexene dicarboxylic acid precursor, followed by esterification with isodecanol.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The foundational cyclohexene ring is synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This reaction is a classic example of a [4+2] cycloaddition.

Caption: Diels-Alder reaction for the synthesis of the anhydride precursor.

Step 2: Esterification

The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then subjected to hydrolysis to yield the corresponding dicarboxylic acid. Subsequent esterification with isodecanol, typically in the presence of an acid catalyst, produces Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Caption: Two-step synthesis of the target compound.

Chemical Reactivity and Stability

As an ester, Diisodecyl 4-cyclohexene-1,2-dicarboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent dicarboxylic acid and isodecanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.

The stability of the compound is also a critical consideration. As a plasticizer, its primary function is to remain integrated within a polymer matrix over the product's lifespan. However, factors such as exposure to heat, UV radiation, and certain chemicals can lead to the migration or leaching of the plasticizer, which can alter the properties of the plastic material. The chemical resistance of PVC products, for instance, can be influenced by the type and concentration of the plasticizer used.

Thermal decomposition of cyclohexene derivatives can occur at elevated temperatures, leading to the formation of various degradation products. The specific decomposition pathway and products for Diisodecyl 4-cyclohexene-1,2-dicarboxylate would require specific experimental investigation.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, ensuring its identity, purity, and quality.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption typically found in the range of 1735-1750 cm⁻¹ and C-O stretching vibrations between 1000 and 1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. While specific spectral data for this compound is not widely published, data for its precursor, cis-4-cyclohexene-1,2-dicarboxylic acid, is available and can serve as a reference for assigning key resonances.

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the identification and quantification of plasticizers like Diisodecyl 4-cyclohexene-1,2-dicarboxylate. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules.

Experimental Protocols

Protocol for Boiling Point Determination of High Molecular Weight Esters

Due to the high boiling point of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, standard atmospheric pressure distillation may not be feasible without causing decomposition. A common method for determining the boiling point of such compounds is vacuum distillation or micro-boiling point determination.

Micro-Boiling Point Determination:

-

A small sample of the liquid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath.

-

The temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point at the corresponding pressure.

-

A pressure-temperature nomograph can be used to correct the observed boiling point to standard pressure.

Protocol for GC-MS Analysis of Plasticizers

The following is a general protocol for the analysis of plasticizers in a polymer matrix.

-

Sample Preparation: A known weight of the polymer sample is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to isolate the plasticizer.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling plasticizer.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron ionization (EI) is the most common mode.

-

Mass Range: A suitable mass range is scanned to detect the molecular ion and characteristic fragment ions of the plasticizer.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard of Diisodecyl 4-cyclohexene-1,2-dicarboxylate for identification and quantification.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and analytical characterization of Diisodecyl 4-cyclohexene-1,2-dicarboxylate. While it is a compound with established industrial applications, this guide highlights the need for more publicly available, specific quantitative data to further aid researchers and scientists. The provided information on its synthesis and analytical protocols offers a solid foundation for further investigation and application of this important high molecular weight ester.

References

- IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved January 16, 2026, from https://www.chem.ucla.edu/~harding/IGOC/E/esterir.html

- [Relation of the structure, rate of hydrolysis and activity of dicarboxylic acid esters]. (1982). PubMed. Retrieved January 16, 2026, from https://pubmed.ncbi.nlm.nih.gov/7162982/

- 020 GCMS of Plasticizers. (n.d.). Scribd. Retrieved January 16, 2026, from https://www.scribd.com/document/348563720/020-GCMS-of-Plasticizers

- IR Spectroscopy of Esters. (n.d.). Vernier. Retrieved January 16, 2026, from https://www.vernier.com/experiment/cmv-29_ir-spectroscopy-of-esters/

- How Do Plasticizers Affect the Durability of Plastic Products? (2025, January 16). Jinli Chemical. Retrieved January 16, 2026, from https://www.jinlichem.com/how-do-plasticizers-affect-the-durability-of-plastic-products.html

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved January 16, 2026, from https://www.rockymountainlabs.com/difference-between-ether-and-ester-bonding-in-ftir-spectra/

- Plasticizer Analysis. (n.d.). SGS Polymer Solutions. Retrieved January 16, 2026, from https://www.polymersolutions.com/testing/plasticizer-analysis/

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved January 16, 2026, from https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three

- Kinetics of Hydrolysis of Dicarboxylic Esters and Their α-Acetamido Derivatives by α-Chymotrypsin. (1964). Journal of the American Chemical Society. Retrieved January 16, 2026, from https://pubs.acs.org/doi/abs/10.1021/ja01072a049

- GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD. (2016, October 31). Algerian Journal of Engineering and Technology. Retrieved January 16, 2026, from https://www.aljet.com/index.php/aljet/article/view/100

- Plasticizers Analysis in Extractables and Leachables by Gas Chromatography–Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. (2020). Journal of Chromatographic Science. Retrieved January 16, 2026, from https://academic.oup.com/chromsci/article/58/10/917/5879796

- A Comparative Guide to the FTIR Spectra of α,β- Unsaturated Esters: Ethyl 2-(4-phenylcyclohexylidene)acetate. (n.d.). Benchchem. Retrieved January 16, 2026, from https://www.benchchem.com/product/b5368/technical-sheet

- Diisodecyl 4-Cyclohexene-1, 2-dicarboxylate, min 97% (T), 100 ml. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from https://www.cplabsafety.

- Characterization of Phthalate Plasticizer from Bottled Beverages by GC-MS. (n.d.). Scientific.Net. Retrieved January 16, 2026, from https://www.scientific.net/AMM.401-403.140

- The Chemical Resistance of PVC. (n.d.). Plastex Matting. Retrieved January 16, 2026, from https://www.plastexmatting.com/resource-centre/the-chemical-resistance-of-pvc

- Esters: Structure, Nomenclature and Properties. (n.d.). Science Ready. Retrieved January 16, 2026, from https://www.scienceready.com.au/pages/hsc-chemistry-esters

- Physical Properties of Esters. (2014, August 20). Chemistry LibreTexts. Retrieved January 16, 2026, from https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/10%3A_Organic_Chemistry/10.04%3A_Physical_Properties_of_Esters

- Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved January 16, 2026, from https://courses.lumenlearning.com/introductory-chemistry/chapter/physical-properties-of-esters/

- A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2021). MDPI. Retrieved January 16, 2026, from https://www.mdpi.com/1996-1073/14/21/7342

- Plasticizers: Types, Uses, Classification, Selection & Regulation. (2025, December 15). SpecialChem. Retrieved January 16, 2026, from https://www.specialchem.com/plasticizers-selection

- Physical & Chemical Properties of Esters. (2014, February 27). YouTube. Retrieved January 16, 2026, from https://www.youtube.

- Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. (n.d.). Tokyo Chemical Industry. Retrieved January 16, 2026, from https://www.tcichemicals.com/US/en/p/T0603

- Ester hydrolysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from https://en.wikipedia.org/wiki/Ester_hydrolysis

- Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. (2020, August 8). YouTube. Retrieved January 16, 2026, from https://www.youtube.

- Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters. (n.d.). Google Patents. Retrieved January 16, 2026, from https://patents.google.

- Diisodecyl 4-Cyclohexene-1,2-dicarboxylate 97.0+%, TCI America 25 mL. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from https://www.fishersci.

- Diisodecyl 4-cyclohexene-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/587973

- Diisodecyl 4-Cyclohexene-1,2-dicarboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 16, 2026, from https://www.tcichemicals.com/IN/en/p/T0603

- diisodecyl 4-cyclohexene-1,2-dicarboxylate suppliers USA. (n.d.). WorldofChemicals. Retrieved January 16, 2026, from https://www.worldofchemicals.

- Chemical resistance of plastics. (2024). Bürkle GmbH. Retrieved January 16, 2026, from https://www.buerkle.de/en/service/downloads/chemical-resistance-of-plastics

- A Guide to Chemical Resistance of Engineering Plastics. (n.d.). Quadrant EPP. Retrieved January 16, 2026, from https://www.quadrantplastics.com/en/support/chemical-resistance-of-plastics

- Determination of melting and boiling points. (n.d.). University of Technology. Retrieved January 16, 2026, from https://www.uotechnology.edu.iq/dep-chem-eng/lecture/thermo%20lab/1st%20class/4.pdf

- Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. (2022, October 25). Proceedings of the Combustion Institute. Retrieved January 16, 2026, from https://www.sciencedirect.com/science/article/pii/S154074892200249X

- Gas Chromatographic Analysis of High Boiling Point Plasticizers Using a Short Column. (1961). Analytical Chemistry. Retrieved January 16, 2026, from https://pubs.acs.org/doi/10.1021/ac60174a031

- Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from https://www.researchgate.net/publication/362948633_Investigation_of_cyclohexene_thermal_decomposition_and_cyclohexene_OH_reactions

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 16, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 16, 2026, from https://chem.ucalgary.

- Thermal Decomposition of Pyruvic Acid and its Esters Leading to CO2. (1956). Lawrence Berkeley National Laboratory. Retrieved January 16, 2026, from https://escholarship.org/uc/item/4vj0m63q

- 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. (n.d.). PubChem. Retrieved January 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/7500-55-2

- The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved January 16, 2026, from https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000845

- CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 16, 2026, from https://www.chemicalbook.com/spectrum/2305-26-2_13cnmr.htm

- 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from http://www.orgsyn.org/demo.aspx?prep=cv4p0304

- (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid. (n.d.). Automated Topology Builder.

- Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. (2025, May 13). Filo. Retrieved January 16, 2026, from https://www.filo.

An In-Depth Technical Guide to the Safety and Toxicity of Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Introduction

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a non-phthalate plasticizer utilized in various polymer applications to impart flexibility and durability. As the chemical industry and regulatory bodies continue to scrutinize traditional phthalate plasticizers for their potential health effects, alternative compounds such as Diisodecyl 4-cyclohexene-1,2-dicarboxylate have garnered increasing interest. This technical guide provides a comprehensive overview of the available safety and toxicity data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and drug development professionals.

Due to the limited availability of in-depth toxicological studies specifically for Diisodecyl 4-cyclohexene-1,2-dicarboxylate, this guide incorporates a read-across approach from structurally similar and well-studied non-phthalate plasticizers, primarily di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This methodology, while necessary, introduces a degree of uncertainty, which will be clearly indicated throughout the document.

Chemical Identity and Physicochemical Properties

-

Chemical Name: Diisodecyl 4-cyclohexene-1,2-dicarboxylate

-

Synonyms: 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester

-

CAS Number: 87826-26-4

-

Molecular Formula: C₂₈H₅₀O₄

-

Molecular Weight: 450.7 g/mol

The physicochemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, such as its high molecular weight and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological potential.

Toxicokinetics: A Read-Across Perspective from DINCH

Upon oral ingestion, it is anticipated that Diisodecyl 4-cyclohexene-1,2-dicarboxylate would undergo hydrolysis in the gastrointestinal tract, catalyzed by esterases, to form the monoester, monoisodecyl 4-cyclohexene-1,2-dicarboxylate, and isodecanol. The monoester is likely the primary metabolite and may be further metabolized through oxidation of the cyclohexene ring and the alkyl chain.[1]

The primary route of excretion for DINCH and its metabolites is via the feces, with a smaller proportion excreted in the urine.[2] A similar excretion pattern is expected for Diisodecyl 4-cyclohexene-1,2-dicarboxylate. The high molecular weight and lipophilicity of the parent compound may limit its oral absorption.

Caption: Hypothetical metabolic pathway of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.

Human Health Hazard Assessment

This section details the potential health effects of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, drawing from available data on the compound and its structural analogs.

Acute Toxicity

Safety data for related compounds suggest a low potential for acute toxicity via oral, dermal, and inhalation routes. For instance, the diglycidyl ether of 4-cyclohexene-1,2-dicarboxylic acid is assessed as being minimally toxic after a single ingestion.

Skin and Eye Irritation and Sensitization

Safety Data Sheets (SDS) for compounds with the 4-cyclohexene-1,2-dicarboxylate moiety indicate a potential for skin and eye irritation.[3] Specifically, classifications for related chemicals include Skin Irritation Category 2 and Eye Irritation Category 2. Some related compounds are also classified as skin sensitizers (Category 1), suggesting a potential to cause allergic skin reactions upon repeated contact.

Table 1: Hazard Classification for Related Cyclohexene Dicarboxylate Compounds

| Hazard Endpoint | Classification | Source |

| Skin Irritation | Category 2 (Causes skin irritation) | [3] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | [3] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

Repeated Dose Toxicity

Comprehensive repeated dose toxicity studies for Diisodecyl 4-cyclohexene-1,2-dicarboxylate are not available. However, studies on DINCH in rats have shown effects on the liver, thyroid, and kidneys at high doses.[1] These effects are often associated with metabolic enzyme induction and are not always considered adverse in the absence of accompanying histopathological changes.[4]

Genotoxicity